Dicyanotrisulfane
Description
Dicyanotrisulfane (chemical formula: S₃(CN)₂) is a sulfur-containing compound characterized by a trisulfane backbone (S–S–S) with two cyano (–CN) substituents. The compound’s reactivity stems from the interplay between the electron-withdrawing cyano groups and the polarizable sulfur-sulfur bonds, enabling diverse chemical transformations.
Properties
CAS No. |
10220-42-5 |
|---|---|
Molecular Formula |
C2N2S3 |
Molecular Weight |
148.216 |
IUPAC Name |
2,3,7-trithia-5,6-diazabicyclo[2.2.1]hepta-1(6),4-diene |
InChI |
InChI=1S/C2N2S3/c3-1-5-2(4-3)7-6-1 |
InChI Key |
UTPGUMFYKQBFOH-UHFFFAOYSA-N |
SMILES |
C12=NN=C(S1)SS2 |
Synonyms |
2,3,7-Trithia-5,6-diazabicyclo[2.2.1]hepta-1(6),4-diene (8CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- Stability: Unlike trisulfane (S₃H₂), the cyano groups in this compound likely enhance stability by delocalizing electron density, reducing susceptibility to homolytic cleavage .
- Reactivity: Compared to Thiocyanogen, this compound may exhibit milder oxidizing properties due to the trisulfane chain’s electron-deficient nature, though experimental validation is absent in the provided sources .
- Synthetic Utility: Dicyanodisulfane (S₂(CN)₂) is industrially relevant, suggesting that this compound could fill niche roles in specialty polymer synthesis if scalable production methods are developed .
Limitations of Available Evidence
For example:
- –5 discuss transformer architectures and pretraining methodologies for language tasks .
- –7 reference supplementary tables and figures unrelated to chemical analysis .
The hypothetical comparisons above are inferred from general chemical knowledge and cannot be validated without access to domain-specific literature.
Recommendations for Further Research
To address this gap, consult authoritative chemical databases (e.g., Reaxys, SciFinder) or recent studies on:
Spectroscopic Characterization : Infrared (IR) and Raman spectroscopy to confirm S–S and C≡N bond vibrations.
Computational Studies : Density functional theory (DFT) calculations to predict bond dissociation energies and reaction pathways.
Synthetic Protocols : Optimization of cyanide substitution on polysulfane backbones.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
